Diphenylphosphinothioyl isothiocyanate
CAS No.: 16523-56-1
Cat. No.: VC21058810
Molecular Formula: C13H10NPS2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16523-56-1 |
---|---|
Molecular Formula | C13H10NPS2 |
Molecular Weight | 275.3 g/mol |
IUPAC Name | isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |
Standard InChI | InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
Standard InChI Key | BURBFXMRJHUQTI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Canonical SMILES | C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Introduction
Chemical Structure and Properties
Structural Features
Diphenylphosphinothioyl isothiocyanate (Ph₂P(S)NCS) contains several key structural features:
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A central phosphorus atom bonded to two phenyl rings
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A phosphorus-sulfur double bond (P=S)
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An isothiocyanate (-N=C=S) group attached to the phosphorus atom
The molecule can be represented by the following structural formula:
![Structural formula of diphenylphosphinothioyl isothiocyanate]
Physical Properties
While specific data for diphenylphosphinothioyl isothiocyanate is limited in the available literature, the compound shares certain physical characteristics with related organophosphorus compounds and isothiocyanates. The physical properties are summarized in Table 1.
Table 1. Physical Properties of Diphenylphosphinothioyl Isothiocyanate
Electronic and Bonding Properties
The electronic structure of diphenylphosphinothioyl isothiocyanate features several interesting aspects:
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The phosphorus-sulfur bond exhibits partial double bond character due to pπ-dπ interactions.
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The isothiocyanate group (-N=C=S) is linear with cumulated double bonds.
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The phenyl rings contribute to the electron density around the phosphorus atom and influence the reactivity of the molecule.
The P=S bond in diphenylphosphinothioyl compounds typically shows characteristic IR absorption in the 600-750 cm⁻¹ range, while the isothiocyanate group exhibits strong absorption around 2100-2200 cm⁻¹ .
Synthesis Methods
From Diphenylphosphines
The synthesis of diphenylphosphinothioyl isothiocyanate can be accomplished through several routes, with the most common involving the reaction of diphenylphosphine derivatives with isothiocyanate sources. Based on the available literature, the following methods have been reported:
From Diphenylphosphine and Thiophosgene
This method involves the reaction of diphenylphosphine with thiophosgene followed by treatment with an appropriate nitrogen source:
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Ph₂PH + S → Ph₂P(S)H
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Ph₂P(S)H + CSCl₂ → Ph₂P(S)NCS + HCl
From Bis(diphenylphosphino)amine
Another important synthetic route involves the reaction of bis(diphenylphosphino)amine (Ph₂PNHPPh₂, dppa) with isothiocyanates (RNCS). While this reaction primarily leads to zwitterionic compounds, it demonstrates the reactivity pattern of diphenylphosphino compounds with isothiocyanates .
The reaction proceeds through the nucleophilic attack of the phosphorus atoms on the electrophilic carbon of the isothiocyanate:
Ph₂PNHPPh₂ + RNCS → Addition products
These reactions can result in various products depending on the ratio of reactants, temperature, and the nature of the R group in the isothiocyanate .
From Metallacycles
In some cases, diphenylphosphinothioyl isothiocyanate has been utilized as a reagent in the synthesis of metallacycles. For example, it has been employed in reactions with organogallium compounds to form novel metallacyclic structures :
Ph₂P(S)NCS (1.42 g, 5.1 mmol) in CH₂Cl₂ (20 mL) → Formation of gallium-containing metallacycles
This approach highlights the utility of the compound as a building block in coordination chemistry.
Spectroscopic Characteristics
Infrared Spectroscopy
Infrared spectroscopy is particularly useful for characterizing diphenylphosphinothioyl isothiocyanate due to the presence of distinctive functional groups. The key IR absorption bands are summarized in Table 2.
Table 2. Characteristic IR Absorption Bands of Diphenylphosphinothioyl Isothiocyanate
Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
---|---|---|---|
P=S stretch | 600-750 | Strong | |
-N=C=S stretch | 2100-2200 | Strong | |
C=C (aromatic) | 1450-1600 | Medium to weak | |
C-H (aromatic) | 3000-3100 | Medium to weak |
The isothiocyanate (-N=C=S) group exhibits a particularly distinctive absorption band around 2100-2200 cm⁻¹, which serves as a diagnostic feature for confirming the presence of this functionality .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of diphenylphosphinothioyl isothiocyanate. The expected chemical shifts are summarized in Table 3.
Table 3. Typical NMR Chemical Shifts for Diphenylphosphinothioyl Isothiocyanate
The ³¹P NMR spectrum is particularly informative, as the chemical shift of the phosphorus atom is sensitive to its chemical environment and oxidation state. The presence of the P=S bond typically shifts the phosphorus signal downfield compared to the corresponding phosphine .
Reactivity and Applications
Coordination Chemistry
One of the most significant aspects of diphenylphosphinothioyl isothiocyanate is its ability to coordinate with various metal centers. The compound can act as:
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A monodentate ligand through the sulfur atom of the P=S group
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A monodentate ligand through the terminal sulfur of the isothiocyanate group
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A bidentate ligand through both sulfur atoms
These coordination modes have been exploited in the synthesis of various metal complexes, including those of rhodium, palladium, and gallium .
Formation of Metallacycles
Diphenylphosphinothioyl isothiocyanate has been employed in the synthesis of metallacycles, particularly with group 13 elements such as gallium. For example, the reaction of organogallium compounds with diphenylphosphinothioyl isothiocyanate can lead to the formation of novel gallium-containing metallacycles .
This reactivity has been exploited in the first reported example of a gallium(III) structure with a chelating benzoate, where Ph₂P(S)NCS (1.42 g, 5.1 mmol) was reacted in CH₂Cl₂ (20 mL) to form the desired metallacyclic product .
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